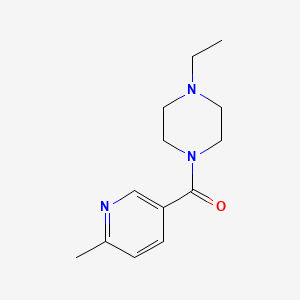
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as EPM and has been studied for its biochemical and physiological effects.
作用機序
The exact mechanism of action of EPM is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also has the ability to scavenge free radicals and protect cells from oxidative stress.
Biochemical and physiological effects:
Studies have shown that EPM can have various biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and improve cognitive function. It has also been shown to have a protective effect on neurons and improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using EPM in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile and does not cause significant adverse effects at therapeutic doses. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of EPM. One direction is to further investigate its mechanism of action and how it modulates various signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine the optimal dosing and administration of EPM for therapeutic use.
合成法
The synthesis of EPM involves a multi-step process. The starting materials are 4-ethylpiperazine and 6-methyl-3-pyridinecarboxaldehyde. These two compounds are mixed together in the presence of a catalyst such as palladium on carbon, and the reaction is carried out under high pressure and temperature. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
EPM has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-15-6-8-16(9-7-15)13(17)12-5-4-11(2)14-10-12/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQVEMBWPRHYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-hydroxypiperidin-1-yl)ethanone](/img/structure/B7506453.png)

![azetidin-1-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7506462.png)

![1,3-Benzothiazol-6-yl-[4-[2-(3,5-dimethoxyphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B7506491.png)
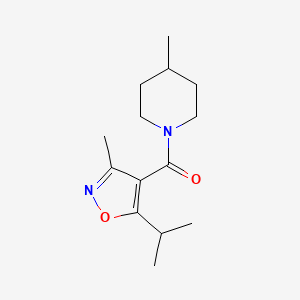
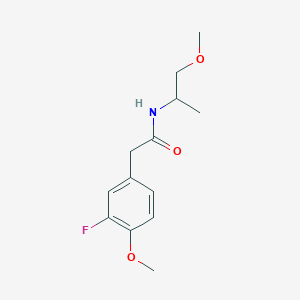
![1-[2-Methoxy-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7506509.png)
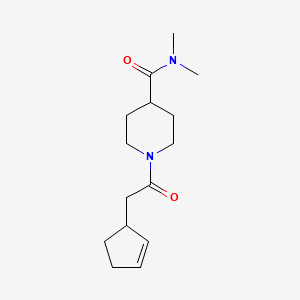
![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)
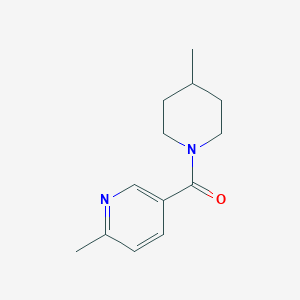
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)
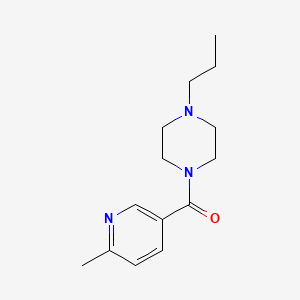
![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)